3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 893786-04-4
VCID: VC4372843
InChI: InChI=1S/C26H21ClN2O2S/c1-15-8-9-16(2)18(12-15)14-28-23-20-6-4-5-7-22(20)32-24(23)25(30)29(26(28)31)21-13-19(27)11-10-17(21)3/h4-13H,14H2,1-3H3
SMILES: CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=C(C=CC(=C4)Cl)C)SC5=CC=CC=C53
Molecular Formula: C26H21ClN2O2S
Molecular Weight: 460.98

3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.: 893786-04-4

Cat. No.: VC4372843

Molecular Formula: C26H21ClN2O2S

Molecular Weight: 460.98

* For research use only. Not for human or veterinary use.

3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione - 893786-04-4

Specification

CAS No. 893786-04-4
Molecular Formula C26H21ClN2O2S
Molecular Weight 460.98
IUPAC Name 3-(5-chloro-2-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C26H21ClN2O2S/c1-15-8-9-16(2)18(12-15)14-28-23-20-6-4-5-7-22(20)32-24(23)25(30)29(26(28)31)21-13-19(27)11-10-17(21)3/h4-13H,14H2,1-3H3
Standard InChI Key OZJRBWKZOAFVSR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=C(C=CC(=C4)Cl)C)SC5=CC=CC=C53

Introduction

Structural Features and Synthesis

Benzothienopyrimidines typically feature a benzothieno[3,2-d]pyrimidine core, which is a fused ring system combining a benzene ring, a thiophene ring, and a pyrimidine ring. The presence of substituents such as chloro and methyl groups on the phenyl ring can significantly influence the compound's chemical and biological properties.

The synthesis of benzothienopyrimidines often involves multi-step organic reactions. These methods are crucial for obtaining the desired compound with high purity and yield. Common synthetic routes may include condensation reactions, cyclization reactions, and substitution reactions.

Biological Activities and Potential Applications

Benzothienopyrimidine derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anticancer: Some derivatives have shown potential as anticancer agents due to their ability to interact with specific cellular targets.

  • Antimicrobial: These compounds have demonstrated efficacy against various microorganisms, making them candidates for antimicrobial therapies.

  • Anti-inflammatory and Analgesic: Certain benzothienopyrimidines have been found to possess anti-inflammatory and analgesic properties, which could be useful in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneChlorinated and fluorinated substituentsAnticancer
5-(4-methoxyphenyl)-3-(4-methylbenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneMethoxy group presentAntimicrobial
6-(5-methyl-1,3-thiazol-2-yl)benzothieno[3,2-d]pyrimidine derivativesThiazole ring additionAntiviral

Research Findings and Future Directions

While specific research findings on 3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione are not available, studies on similar compounds suggest that the arrangement of substituents can significantly impact biological activity. Future research should focus on synthesizing and evaluating this compound for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

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